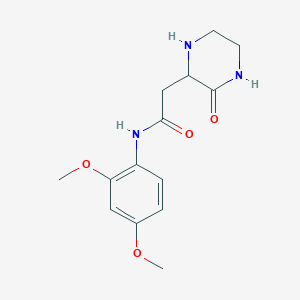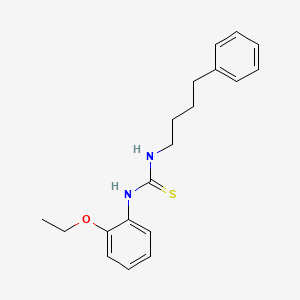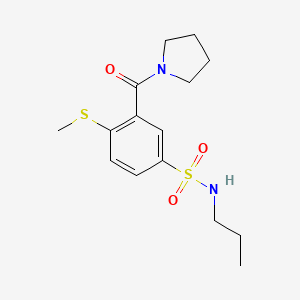
5-bromo-N,N-diisopropyl-2-thiophenecarboxamide
Overview
Description
5-bromo-N,N-diisopropyl-2-thiophenecarboxamide, also known as BrDITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
5-bromo-N,N-diisopropyl-2-thiophenecarboxamide has been used in various scientific research applications, including its use as a fluorescent labeling agent for proteins and peptides. It has also been used as a cross-linking agent for the modification of proteins and peptides, as well as for the synthesis of thiourea derivatives. 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide involves the formation of a covalent bond between the thiol group of cysteine residues in proteins and the isothiocyanate group of 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide. This results in the formation of a fluorescent adduct that can be used for various applications, including protein labeling and detection.
Biochemical and Physiological Effects:
5-bromo-N,N-diisopropyl-2-thiophenecarboxamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It has been demonstrated to have no effect on the enzymatic activity of proteins and peptides, as well as no effect on the stability and conformation of proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide in lab experiments include its high reactivity and selectivity towards cysteine residues, as well as its ability to form stable fluorescent adducts with proteins and peptides. However, the limitations of using 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide include its potential toxicity and the need for careful handling and storage.
Future Directions
For research on 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide include its use in the development of new biosensors for the detection of various analytes, as well as its use in the modification of proteins and peptides for various applications, including drug delivery and imaging. Additionally, further research is needed to investigate the potential toxicity of 5-bromo-N,N-diisopropyl-2-thiophenecarboxamide and to develop new methods for its synthesis and purification.
properties
IUPAC Name |
5-bromo-N,N-di(propan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-7(2)13(8(3)4)11(14)9-5-6-10(12)15-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSISKMQTYAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-di(propan-2-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4847973.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)


![5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)

![N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)
![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)
![2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)